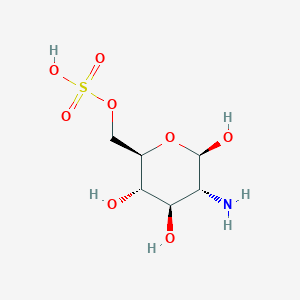

Glucosamine 6-sulfate

描述

Glucosamine 6-sulfate is a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. It is commonly used as a dietary supplement to support joint health and alleviate symptoms of osteoarthritis .

作用机制

Target of Action

Glucosamine 6-sulfate primarily targets the cartilage cells in the body . It is an important component of glycoproteins and proteoglycans , which are essential for the formation and growth of cartilage cells .

Mode of Action

This compound interacts with its targets by contributing to the structural diversity of heparan sulfate (HS) polysaccharides . The 6-O-sulfation of HS, catalyzed by 6-O-sulfotransferases (6OSTs) during biosynthesis, is critically involved in the binding of many proteins . This interaction results in changes in the structure and function of the cartilage cells .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of heparan sulfate . It is synthesized from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc) . The process involves the sequential catalysis by the glucose transporter, phosphoglucose isomerase, and glucosamine-6-P synthase (GlmS) .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is bioavailable after oral administration . Its pharmacokinetics support once-daily dosage . Steady state peak concentrations at the therapeutic dose of 1500 mg were found to be effective in selected in vitro mechanistic studies .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of cartilage cell growth and the prevention of cartilage breakdown . It also lowers the expression of p38 MAPK and c-Jun N-terminal kinase (JNK) and elevates the extracellular signal-regulated kinase 1/2 (ERK-1/2) expression in the cartilage of rats with osteoarthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound through microbial fermentation has the advantages of mild conditions, low environmental pollution, high production intensity, and product safety . The interindividual differences in the absorption and elimination of this compound could lead to variable clinical outcomes in osteoarthritis .

生化分析

Biochemical Properties

Glucosamine 6-sulfate plays a crucial role in biochemical reactions. It is a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of cartilage cells and representing one of the elementary units of the cartilage matrix and joint fluid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be used as a nutritional supplement in food and is the fourth most commonly used dietary supplement, worldwide .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the synthesis of glycosylated proteins and lipids, which are essential components of cell membranes and play a key role in cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, glucosamine phosphate synthase uses glutamine as an amino donor to convert F-6-P into glucosamine-6-phosphate .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

Glucosamine 6-sulfate can be synthesized through the chemical extraction of chitin from marine or fungal sources using strong acids at high temperatures . The process involves the hydrolysis of chitin to produce glucosamine, which is then sulfated to form this compound.

Industrial Production Methods

In industrial settings, glucosamine is often produced by fermentation using wild-type or engineered microorganisms . Enzymatic catalysis with chitinolytic enzymes is another method used to produce glucosamine from chitin. The glucosamine is then chemically modified to form this compound.

化学反应分析

Types of Reactions

Glucosamine 6-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its modification and utilization in different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids for hydrolysis, sulfating agents for sulfation, and various oxidizing and reducing agents for other modifications .

Major Products Formed

The major products formed from the reactions of this compound include various sulfated derivatives that are used in medical and industrial applications .

科学研究应用

Glucosamine 6-sulfate has a wide range of scientific research applications:

相似化合物的比较

Similar Compounds

Glucosamine Hydrochloride: Another form of glucosamine that is commonly used as a dietary supplement.

N-Acetylglucosamine: A derivative of glucosamine that is involved in the biosynthesis of glycoproteins and glycolipids.

Chondroitin Sulfate: A related compound that is also used in joint health supplements.

Uniqueness

Glucosamine 6-sulfate is unique in its specific role in the biosynthesis of glycosaminoglycans and its effectiveness in promoting joint health and alleviating symptoms of osteoarthritis . Its sulfated form is believed to enhance its bioavailability and therapeutic effects compared to other forms of glucosamine .

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDHILKWIRSIHB-QZABAPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosamine 6-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91674-26-9 | |

| Record name | Glucosamine 6-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091674269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosamine 6-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

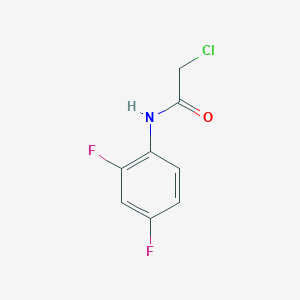

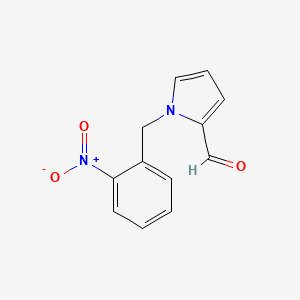

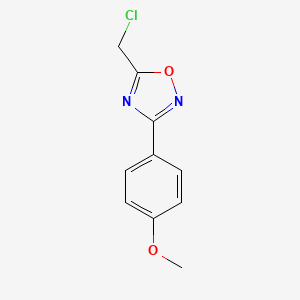

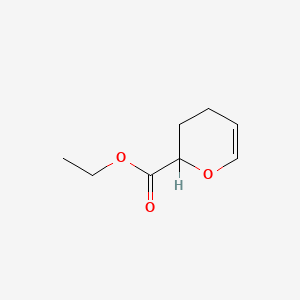

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

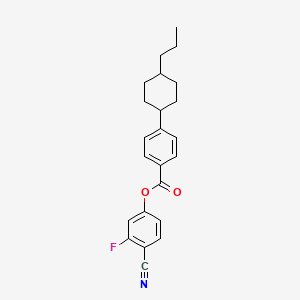

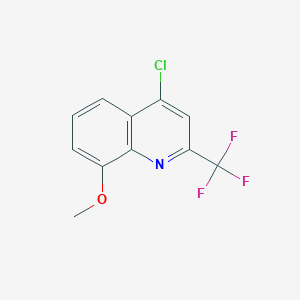

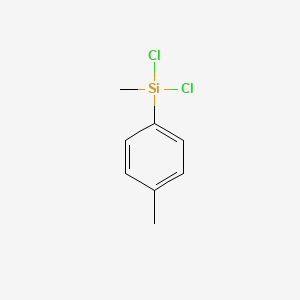

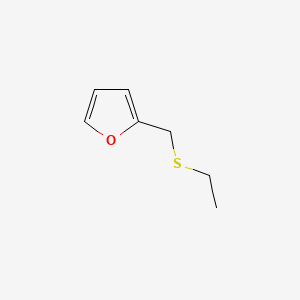

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。